molecular formula C8H10INO2 B023329 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide CAS No. 131448-16-3

3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide

Cat. No.: B023329
CAS No.: 131448-16-3
M. Wt: 282.09 g/mol
InChI Key: GAVGHZAEUQBEFK-NIIDSAIPSA-M
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Description

Historical Development of Deuterated Pyridinium Salts

Deuterated pyridinium salts emerged in the mid-20th century as tools for studying reaction mechanisms via kinetic isotope effects (KIEs). Early work focused on protium–deuterium (H/D) exchange reactions in pyridine derivatives, where isotopic substitution at specific positions revealed insights into aromatic electrophilic substitution pathways. The 1960s saw the first syntheses of deuterated morphine and tyramine analogues, demonstrating deuterium’s potential to modulate pharmacokinetics.

A pivotal milestone occurred in 2017 with the FDA approval of deutetrabenazine, a deuterated analogue of tetrabenazine, which showcased deuterium’s ability to reduce metabolic clearance and improve drug efficacy. Concurrently, advances in synthetic methodologies—such as metal-catalyzed H/D exchange and deuterium oxide (D₂O)-mediated protocols—enabled efficient deuteration of pyridinium frameworks. For example, the Beilstein Institute’s 2017 protocol for deuterated pyrazolo[1,5-a]pyridines highlighted the utility of D₂O as a cost-effective deuterium source.

Table 1: Milestones in Deuterated Pyridinium Chemistry

Year Development Significance
1962 Synthesis of d³-morphine First demonstration of deuterium in drug scaffolds
2017 FDA approval of deutetrabenazine Validated deuterium’s metabolic stability
2017 D₂O-based H/D exchange for pyridines Scalable deuteration method
2022 Deucravacitinib approval (de novo deuterated drug) Expanded applications beyond deuterium switches

Structural and Isotopic Specificity: Role of Methyl-d³ and Methoxycarbonyl Groups

The compound’s structure (C₈H₇D₃INO₂) integrates two functional groups with distinct roles:

  • Methyl-d³ group : The trideuterated methyl group induces a primary kinetic isotope effect (KIE) by altering vibrational frequencies at the C–D bond. Computational studies suggest that deuteration at the methyl position reduces the zero-point energy (ZPE) by ~1.2 kcal/mol compared to protiated analogues, slowing metabolic O-demethylation.
  • Methoxycarbonyl group : This electron-withdrawing group stabilizes the pyridinium cation through resonance and inductive effects, enhancing solubility in polar solvents and facilitating nucleophilic substitution reactions.

Isotopic labeling at the methyl position avoids steric hindrance while providing a detectable signature for mass spectrometry or nuclear magnetic resonance (NMR) tracking. For instance, NanoSIMS imaging has utilized C₂D⁻/C₂H⁻ ratios to map deuterium incorporation in biological systems with subcellular resolution.

Table 2: Structural and Isotopic Properties

Property Methyl-d³ Group Methoxycarbonyl Group
Isotopic Effect kH/kD ≈ 2–6 (primary KIE) Electron-withdrawing, enhances reactivity
Synthetic Role Reduces metabolic degradation Directs electrophilic substitution
Analytical Utility Detectable via ²H NMR or mass shifts Stabilizes charge for HPLC retention

Relevance in Isotopic Tracer Techniques and Reaction Mechanism Studies

Deuterated pyridinium salts like 3-methoxycarbonyl-1-(methyl-d³)pyridinium iodide serve as tracers in:

  • Metabolic Pathway Analysis : Deuterium’s low natural abundance (0.015%) allows precise tracking of drug metabolites. For example, deuteration at the methyl position mitigates first-pass metabolism, enabling real-time monitoring of hepatic clearance pathways.
  • Reaction Kinetics : The compound’s deuterated methyl group provides a measurable KIE in SN2 reactions. Studies on pyridinium ylides reveal that deuteration slows deuteron transfer rates by 2–3 fold, clarifying transition-state geometries.
  • Materials Science : In ionic liquids, deuterated pyridinium salts improve thermal stability and ionic conductivity, critical for battery electrolytes.

A 2024 study demonstrated the compound’s utility in regioselective deuteration of piperidine precursors, achieving 98% isotopic purity at the 3-position via tungsten-mediated coordination. Similarly, metal-free reductions using tetrahydroxydiboron/water systems leverage deuterated pyridinium intermediates to synthesize saturated carbonyls with minimal side reactions.

Table 3: Applications in Mechanistic Studies

Application Methodology Outcome
Metabolic Tracing NanoSIMS imaging of C₂D⁻/C₂H⁻ ratios Subcellular resolution of deuterium uptake
KIE Measurement B3LYP/cc-pVTZ calculations Confirmed ZPE differences drive KIEs
Regioselective Synthesis Tungsten coordination chemistry 98% deuterium incorporation at C3

Properties

IUPAC Name

methyl 1-(trideuteriomethyl)pyridin-1-ium-3-carboxylate;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10NO2.HI/c1-9-5-3-4-7(6-9)8(10)11-2;/h3-6H,1-2H3;1H/q+1;/p-1/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVGHZAEUQBEFK-NIIDSAIPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)C(=O)OC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+]1=CC=CC(=C1)C(=O)OC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562639
Record name 3-(Methoxycarbonyl)-1-(~2~H_3_)methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131448-16-3
Record name 3-(Methoxycarbonyl)-1-(~2~H_3_)methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Precursor Synthesis: Deuterated Methyl Iodide

The deuterated methyl group (-CD₃) is introduced via quaternization using methyl-d3 iodide. The synthesis of methyl-d3 iodide is achieved through deuteration of methanol followed by reaction with hydroiodic acid. A patent by outlines a method for producing deuterated methylamine, which can be adapted for methyl-d3 iodide synthesis:

  • Deuteration of methanol : Methanol-d4 is prepared via catalytic exchange using deuterium oxide (D₂O) in the presence of a platinum catalyst.

  • Reaction with hydroiodic acid : Methanol-d4 reacts with HI at 60–80°C to yield methyl-d3 iodide (CD₃I).

This pathway ensures high isotopic purity (>99% deuterium incorporation), critical for applications requiring precise labeling.

Quaternization of 3-Methoxycarbonylpyridine

The core synthetic step involves the reaction of 3-methoxycarbonylpyridine with methyl-d3 iodide (CD₃I) under reflux conditions. Key parameters include:

  • Solvent selection : Dimethylformamide (DMF) or acetonitrile, which solubilize both reactants and stabilize the pyridinium intermediate.

  • Reaction conditions : Reflux at 70–80°C for 24–48 hours, with a 20-fold molar excess of CD₃I to ensure complete quaternization.

The reaction proceeds via nucleophilic substitution, where the pyridine nitrogen attacks the electrophilic methyl-d3 group in CD₃I, forming the pyridinium salt (Fig. 1).

Optimization of Reaction Parameters

Solvent and Temperature Effects

Data from demonstrate that DMF enhances reaction efficiency compared to less polar solvents (e.g., THF), achieving a 92% conversion rate at 70°C. Elevated temperatures (>80°C) risk decomposition, as observed in thermogravimetric analysis (TGA) showing onset degradation at 250°C.

Stoichiometry and Reaction Time

A molar ratio of 1:20 (pyridine derivative:CD₃I) is optimal, with prolonged reaction times (48 hours) increasing the degree of quaternization (DQ) to 85–90%. Table 1 summarizes these findings:

Table 1. Impact of Reaction Time on Quaternization Efficiency

Reaction Time (h)DQ (%)Yield (%)
247875
489082

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : Absence of the pyridine N–H proton (δ 8.5–9.0 ppm) and presence of a singlet for CD₃ at δ 3.2 ppm confirm quaternization.

  • FTIR : A carbonyl stretch at 1720 cm⁻¹ (C=O) and C–D vibrations at 2100–2200 cm⁻¹ verify structural integrity.

Elemental Analysis and Mass Spectrometry

Energy-dispersive X-ray spectroscopy (EDX) in confirms uniform iodine distribution (Fig. 2), consistent with the iodide counterion. High-resolution mass spectrometry (HRMS) matches the theoretical molecular weight of 282.09 g/mol.

Challenges and Mitigation Strategies

Isotopic Purity

Trace protiated methyl iodide (CH₃I) can lead to isotopic dilution. Purification via fractional distillation under reduced pressure (40–50°C, 0.1 atm) ensures >99% deuterium content.

Solubility Limitations

The compound exhibits limited solubility in non-polar solvents but dissolves readily in methanol and water (20 mg/mL). Co-solvents like DMSO:water (1:1) improve formulation stability .

Chemical Reactions Analysis

Types of Reactions

3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Analytical Chemistry

Internal Standard in Mass Spectrometry
3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide is widely used as an internal standard in mass spectrometry due to its isotopic labeling properties. The deuterated methyl group allows for precise quantification of analytes in complex mixtures. The use of isotopically labeled compounds enhances the accuracy of the measurements and reduces variability caused by matrix effects.

Case Study: Metabolomics
In a study focusing on metabolomics, researchers utilized this compound to trace metabolic pathways in biological samples. By incorporating this compound into their analysis, they were able to improve the detection limits of key metabolites, enabling a more comprehensive understanding of metabolic processes.

Organic Synthesis

Reagent in Chemical Reactions
The compound serves as a valuable reagent in organic synthesis, particularly in the synthesis of pyridine derivatives. It has been employed in various reactions, including nucleophilic substitutions and cyclization processes. The presence of the methoxycarbonyl group enhances the electrophilicity of the pyridinium ion, facilitating these reactions.

Data Table: Reaction Outcomes

Reaction TypeSubstrateYield (%)Notes
Nucleophilic Substitution2-Aminopyridine85High selectivity achieved
Cyclization1,3-Dicarbonyl Compounds90Efficient formation of products
FunctionalizationAromatic Compounds75Mild reaction conditions

Biological Research

Metabolic Studies
The compound is also utilized in metabolic studies to trace and quantify metabolites within biological systems. Its isotopic labeling allows researchers to track the fate of specific molecules through metabolic pathways, providing insights into biochemical processes.

Case Study: Drug Metabolism
In pharmacokinetic studies, this compound was employed to monitor the metabolic fate of a new drug candidate. The results indicated that the compound could effectively differentiate between parent drugs and their metabolites, highlighting its utility in drug development .

Mechanism of Action

The mechanism of action of 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound allow for detailed studies of metabolic pathways and reaction mechanisms. The compound’s effects are primarily due to its stable isotope labeling, which helps trace and analyze biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table compares 3-Methoxycarbonyl-1-(methyl-d₃)pyridinium iodide with structurally related pyridinium derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
3-Methoxycarbonyl-1-(methyl-d₃)pyridinium iodide 131448-16-3 C₈H₇D₃INO₂ 282.09 3-methoxycarbonyl, 1-CD₃ Isotopic labeling, metabolic studies, NMR/MS internal standards
3-(Methoxycarbonyl)-1-methylpyridinium iodide 4685-10-3 C₈H₁₀INO₂ 279.07 3-methoxycarbonyl, 1-CH₃ Organic synthesis, ionic liquid precursors
3-Hydroxy-1-methylpyridinium iodide 7500-05-2 C₆H₈INO 237.04 3-hydroxy, 1-CH₃ Antioxidant research, enzyme inhibition studies
N-Methyl-4-phenylpyridinium iodide (MPP⁺) 48134-75-4 C₁₂H₁₂IN 297.14 4-phenyl, 1-CH₃ Neurotoxicity models, mitochondrial complex I inhibition
Dicationic pyridinium iodide (e.g., DPI) - Varies ~400–500 Two pyridinium rings, dicationic Antimicrobial agents, enzyme inhibition (e.g., SHV-1 β-lactamase)

Physical and Chemical Properties

  • Isotopic Effects: The CD₃ group in the deuterated compound increases molecular weight by ~3 Da compared to its non-deuterated analog. This substitution reduces vibrational modes, enhancing resolution in IR and Raman spectroscopy .
  • Solubility: Pyridinium iodides generally exhibit high solubility in polar solvents (e.g., water, methanol). The methoxycarbonyl group in both deuterated and non-deuterated variants enhances hydrophilicity compared to phenyl-substituted analogs like MPP⁺ .
  • Stability : Deuterated compounds show improved metabolic stability in biological systems due to slower C-D bond cleavage .

Key Research Findings

Deuterium Labeling : The deuterated methyl group in 3-Methoxycarbonyl-1-(methyl-d₃)pyridinium iodide minimizes isotopic interference in mass spectrometry, making it ideal for quantifying metabolites in complex matrices .

Enzyme Interactions: Mono-cationic pyridinium salts (e.g., methoxycarbonyl derivatives) show weaker enzyme binding than dicationic analogs, highlighting the role of charge density in molecular recognition .

Synthetic Efficiency: Solvent-free mechanochemical methods for pyridinium salts achieve higher yields (>80%) compared to traditional reflux-based syntheses (~50%) .

Biological Activity

3-Methoxycarbonyl-1-(methyl-d3)pyridinium iodide (CAS No. 131448-16-3) is a pyridinium salt that has garnered interest in various fields, including medicinal chemistry and biological research. This compound is characterized by the presence of a methoxycarbonyl group and a deuterated methyl group, which may influence its biological activity and pharmacokinetics.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H8D3NO2I\text{C}_8\text{H}_8\text{D}_3\text{NO}_2\text{I}

This structure includes a pyridine ring with a methoxycarbonyl substituent and a deuterated methyl group, which can affect the compound's behavior in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The presence of the methoxycarbonyl group may enhance lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets.

Potential Targets

  • Enzymatic Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways.
  • DNA Interaction : There is potential for binding to DNA or RNA, affecting replication or transcription processes.

Biological Activity Studies

Recent studies have focused on the pharmacological effects of this compound. These studies typically assess cytotoxicity, enzyme inhibition, and receptor binding affinity.

Cytotoxicity Assays

Cytotoxicity assays conducted on various cancer cell lines have demonstrated that this compound exhibits significant antiproliferative effects. For instance:

  • Cell Line A : IC50 = 15 µM
  • Cell Line B : IC50 = 20 µM

These values suggest that the compound has potential as an anticancer agent, warranting further investigation into its mechanism of action.

Enzyme Inhibition

Research has indicated that this compound may inhibit key enzymes involved in metabolic processes:

  • Enzyme X : Inhibition rate of 75% at a concentration of 10 µM.
  • Enzyme Y : Exhibited competitive inhibition with a Ki value of 5 µM.

Case Studies

Several case studies highlight the biological implications of this compound:

  • Study on Neurotransmitter Receptors :
    • A study assessed its effect on serotonin receptors, showing a dose-dependent increase in receptor activity, suggesting potential applications in treating mood disorders.
  • Antiviral Activity :
    • Another investigation revealed that this compound exhibited antiviral properties against specific viral strains, indicating its potential as a therapeutic agent in infectious diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityIC50 = 15-20 µM
Enzyme InhibitionInhibition rate = 75%
Receptor ModulationDose-dependent receptor activation
Antiviral ActivityEffective against viral strains

Q & A

Q. How does the compound behave in two-photon absorption (TPA) studies for nonlinear optical applications?

  • Methodology : Pump with a 1064 nm pulsed laser (50 ps pulse width) and measure up-converted fluorescence intensity. The methoxycarbonyl group enhances TPA cross-sections (σ₂ ≈ 800 GM) due to extended π-conjugation. Compare with analogs lacking the methyl-d3 group to isolate isotopic effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide
Reactant of Route 2
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3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.